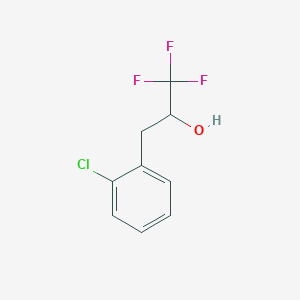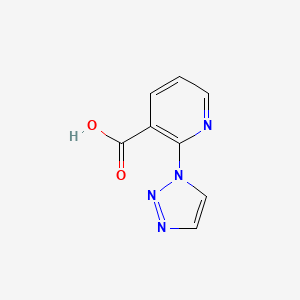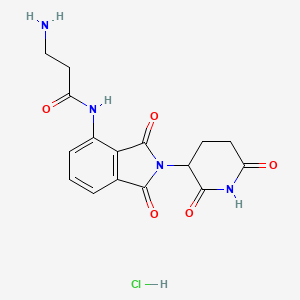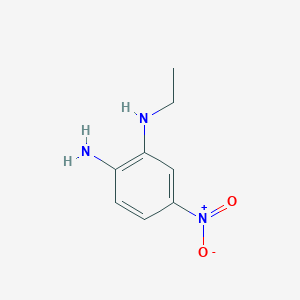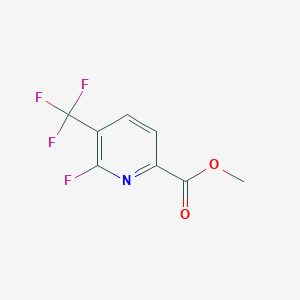
Methyl 6-fluoro-5-(trifluoromethyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-fluoro-5-(trifluoromethyl)picolinate: is a fluorinated organic compound with the molecular formula C8H5F4NO2 It is a derivative of picolinic acid, where the hydrogen atoms at positions 6 and 5 on the pyridine ring are substituted with a fluorine atom and a trifluoromethyl group, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-fluoro-5-(trifluoromethyl)picolinate typically involves the introduction of fluorine and trifluoromethyl groups onto the picolinic acid framework. One common method is the direct fluorination of methyl 6-chloro-5-(trifluoromethyl)picolinate using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert atmosphere at a controlled temperature to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, esterification, and fluorination steps, with careful control of reaction conditions to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Methyl 6-fluoro-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Products: Various substituted picolinates depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the picolinate.
Reduction Products: Reduced forms of the picolinate.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
科学的研究の応用
Chemistry: Methyl 6-fluoro-5-(trifluoromethyl)picolinate is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique electronic properties make it valuable for designing molecules with enhanced biological activity and stability.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of bioactive molecules. It serves as a model compound for investigating the interactions of fluorinated compounds with biological targets.
Medicine: The compound has potential applications in drug discovery and development. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and better membrane permeability.
Industry: In the agrochemical industry, this compound is explored for its herbicidal and pesticidal properties. Its ability to disrupt specific biological pathways in pests makes it a promising candidate for developing new agrochemicals.
作用機序
The mechanism of action of Methyl 6-fluoro-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets in biological systems. The fluorine atoms and trifluoromethyl group enhance the compound’s ability to bind to enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in metabolic processes and receptors in signaling pathways.
類似化合物との比較
- Methyl 6-chloro-5-(trifluoromethyl)picolinate
- Methyl 3-fluoro-5-(trifluoromethyl)picolinate
- Methyl 6-bromo-5-(trifluoromethyl)picolinate
Comparison: Methyl 6-fluoro-5-(trifluoromethyl)picolinate is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. Compared to its chloro and bromo analogs, the fluorinated compound exhibits higher stability and reactivity in certain chemical reactions. The trifluoromethyl group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability.
特性
分子式 |
C8H5F4NO2 |
|---|---|
分子量 |
223.12 g/mol |
IUPAC名 |
methyl 6-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5F4NO2/c1-15-7(14)5-3-2-4(6(9)13-5)8(10,11)12/h2-3H,1H3 |
InChIキー |
YRVSDMARSHQSAG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=C(C=C1)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


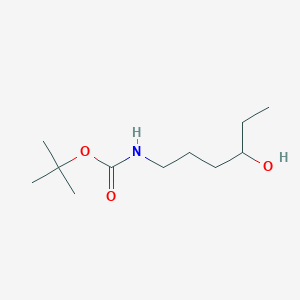
![rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans](/img/structure/B13575931.png)
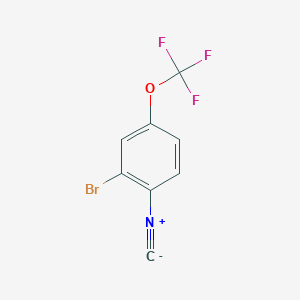

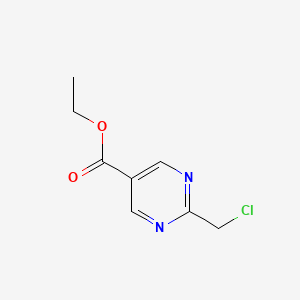

![3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13575950.png)

